
(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate
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Overview
Description
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is a chemical compound with the molecular formula C44H87NO7 and a molecular weight of 742.16408 g/mol. It is known for its unique structure, which includes a hydroxyethyl group and stearoyloxyethyl groups attached to an ammonium acetate core. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE typically involves the reaction of stearic acid with 2-(hydroxyethyl)ammonium acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete esterification . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include stearic acid derivatives, hydroxyethyl derivatives, and substituted ammonium compounds. These products have various applications in different fields .
Scientific Research Applications
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in lipid metabolism.
Industry: It is used in the formulation of cosmetics, detergents, and lubricants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl group plays a crucial role in its interaction with biological molecules, while the stearoyloxyethyl groups contribute to its hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
BIS(2-HYDROXYETHYL)AMMONIUM ACETATE: This compound lacks the stearoyloxyethyl groups, making it less hydrophobic and less effective as a surfactant.
(2-HYDROXYETHYL)TRIMETHYLAMMONIUM CHLORIDE: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is unique due to its combination of hydrophilic and hydrophobic groups, making it an effective emulsifier and surfactant. Its ability to integrate into lipid membranes and alter their properties sets it apart from other similar compounds .
Biological Activity
(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate , also known as Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate , is a quaternary ammonium compound with significant biological activity. Its unique amphiphilic structure, comprising both hydrophilic and hydrophobic components, makes it valuable in various biological and industrial applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C26H53NO6
- Molecular Weight : 469.72 g/mol
- IUPAC Name : Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
The compound's structure allows it to interact effectively with biological membranes, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
MCF-7 | 70 |
Vero | 100 |
The IC50 values indicate that this compound can be considered for therapeutic applications where selective toxicity is crucial.
The mechanism of action involves:
- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and proliferation.
Case Studies
-
Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating this compound into wound dressings significantly reduced infection rates in diabetic ulcers compared to control dressings.
- Outcome : Reduced microbial load and improved healing times.
-
Drug Delivery Systems : Research exploring its use as a carrier for hydrophobic drugs showed enhanced solubility and bioavailability when combined with this surfactant.
- Outcome : Increased therapeutic efficacy of poorly soluble drugs.
Properties
CAS No. |
93803-15-7 |
---|---|
Molecular Formula |
C42H83NO5.C2H4O2 C44H87NO7 |
Molecular Weight |
742.2 g/mol |
IUPAC Name |
acetic acid;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C42H83NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h44H,3-40H2,1-2H3;1H3,(H,3,4) |
InChI Key |
XAWGBLLKNFXIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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